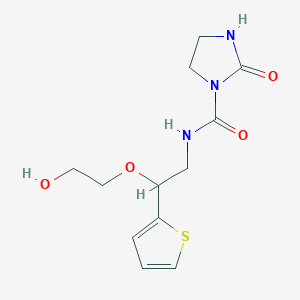![molecular formula C22H18FN5O2S B2477549 N-(4-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1209644-35-8](/img/structure/B2477549.png)
N-(4-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Thromboxane Synthetase Inhibition and Antihypertensive Properties
- Research by Wright et al. (1986) explored compounds, including imidazole and triazole derivatives, for their potential as thromboxane synthetase inhibitors and antihypertensive agents. They found that certain derivatives were up to 10 times more potent than the standard thromboxane synthetase inhibitor, dazoxiben (Wright et al., 1986).
Synthesis of Anti-inflammatory Agents
- A 2022 study described the synthesis of novel imidazo[2,1-b][1,3]thiazine derivatives as potential anti-inflammatory agents. These compounds showed promising properties in vivo using a carrageenan test in white rats (Biointerface Research in Applied Chemistry, 2022).
Environmentally Friendly Synthesis Techniques
- Reddy et al. (2014) developed water-mediated and environmentally friendly syntheses of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide derivatives, highlighting a more sustainable approach to chemical synthesis (Reddy et al., 2014).
Fluorescent Sensors for Metal Ions
- Suman et al. (2019) designed benzimidazole/benzothiazole-based azomethines as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. This application is significant in analytical chemistry for metal ion detection (Suman et al., 2019).
Antimicrobial Activity
- Pinto et al. (2014) evaluated the antimicrobial activity of new N-heteroaryl-1H-(benz)imidazoles against various clinically relevant bacteria and fungi. They identified compounds with promising antimicrobial activity and low cytotoxicity, particularly against fluconazole-resistant species (Pinto et al., 2014).
Anti-HIV Activity
- Brukštus et al. (2000) reported the synthesis of benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines, with some derivatives showing anti-HIV activity. This highlights the potential use of these compounds in antiviral therapies (Brukštus et al., 2000).
Synthesis of N-Heterocyclic Carbene Ligands
- Bantreil and Nolan (2011) described the synthesis of N-heterocyclic carbenes and their application in creating ruthenium-based metathesis complexes, demonstrating their significance in organic synthesis and catalysis (Bantreil & Nolan, 2011).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely involve further studies to elucidate its synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, this compound could potentially be a valuable target for future drug development .
properties
IUPAC Name |
N-[4-[3-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2S/c23-15-7-5-14(6-8-15)20(30)26-21-24-16(13-31-21)9-10-19(29)28-12-11-27-18-4-2-1-3-17(18)25-22(27)28/h1-8,13H,9-12H2,(H,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDGNDNRHNUZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CCC4=CSC(=N4)NC(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2477467.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2477469.png)



![N-(2,6-dimethylphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2477477.png)


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2477484.png)
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2477485.png)


![Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2477488.png)
